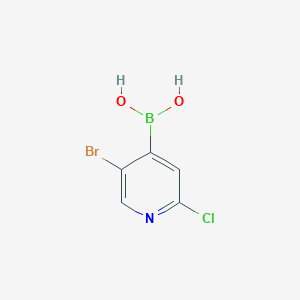

(5-Bromo-2-chloropyridin-4-yl)boronic acid

Übersicht

Beschreibung

(5-Bromo-2-chloropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C5H4BBrClNO2. It is a solid compound that is typically stored under inert atmosphere conditions at temperatures below -20°C . This compound is used in various chemical reactions, particularly in the field of organic synthesis.

Vorbereitungsmethoden

The synthesis of (5-Bromo-2-chloropyridin-4-yl)boronic acid can be achieved through several methods. One common synthetic route involves the halogenation of 2-chloropyridine followed by borylation. The reaction conditions typically involve the use of palladium catalysts and boron reagents under controlled temperatures and inert atmosphere . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

(5-Bromo-2-chloropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Cross-Coupling Reactions

(5-Bromo-2-chloropyridin-4-yl)boronic acid is widely utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds, facilitating the synthesis of biaryl compounds, which are crucial in pharmaceutical chemistry. The compound's ability to form stable complexes with palladium catalysts enhances its effectiveness in these reactions .

Synthesis of Boron-Containing Compounds

The compound serves as a precursor for various boron-containing organic compounds. Its unique structure enables the development of novel materials with potential applications in electronics and photonics .

Pharmaceutical Applications

Drug Development

this compound is instrumental in the synthesis of pharmaceutical intermediates. It has been explored for developing drugs targeting diseases such as cancer and diabetes. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in cancer progression .

Biochemical Studies

The compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its role as a boronic acid allows it to interact with diols and other biomolecules, making it valuable for probing biological processes .

Case Study: Synthesis of Antidiabetic Agents

Research has demonstrated that derivatives of this compound can be synthesized to create antidiabetic agents. These compounds exhibit inhibitory activity against sodium-glucose cotransporter 2 (SGLT2), a target for diabetes treatment. The synthetic pathway involves multiple steps, including cross-coupling reactions that utilize this boronic acid derivative as a key intermediate .

Case Study: Development of Anticancer Drugs

Another significant application is in the synthesis of anticancer drugs. Studies have shown that compounds derived from this compound can effectively inhibit cancer cell proliferation by targeting specific signaling pathways. The synthesis process often involves palladium-catalyzed reactions where the boronic acid acts as a coupling partner .

Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 70 | High efficiency, mild conditions | Requires palladium catalysts |

| Direct Boronation | 50 | Simple procedure | Lower yields compared to coupling |

| Functionalization | 60 | Versatile applications | May require multiple steps |

Wirkmechanismus

The mechanism of action of (5-Bromo-2-chloropyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki–Miyaura coupling reactions, for example, it undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

(5-Bromo-2-chloropyridin-4-yl)boronic acid can be compared with other boronic acid derivatives, such as:

- Phenylboronic acid

- 4-Bromophenylboronic acid

- 2-Chloropyridin-4-ylboronic acid

What sets this compound apart is its unique combination of bromine and chlorine substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions .

Biologische Aktivität

(5-Bromo-2-chloropyridin-4-yl)boronic acid is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevance in current research.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its application in drug design, particularly in the development of inhibitors targeting specific enzymes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of bromine and chlorine substituents on the pyridine ring enhances its binding affinity to these targets, influencing the compound's pharmacological properties.

Key Mechanisms:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, thus altering cellular functions.

- Protein Interaction : The boronic acid moiety facilitates interactions with proteins that contain diol groups, enhancing the compound's specificity.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Research : this compound has been investigated for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays have shown that it can effectively inhibit CDK8 and CDK19, which are implicated in colorectal cancer progression. The compound demonstrated an IC50 value of approximately 23 nM against these targets .

- Antiparasitic Activity : The compound has also been evaluated for its antiparasitic properties. Modifications to the pyridine ring have been shown to enhance activity against certain parasites, with derivatives exhibiting EC50 values as low as 0.010 μM .

- Metabolic Stability : Research indicates that structural modifications can significantly improve the metabolic stability of this compound derivatives. For example, introducing polar groups has been linked to increased solubility and reduced clearance rates in vivo, making them more viable candidates for therapeutic use .

Case Study 1: CDK Inhibition

In a study focusing on small-molecule modulators of CDK8 and CDK19, this compound was tested alongside other analogs. The results indicated that while the compound exhibited potent inhibition, modifications to increase lipophilicity led to improved pharmacokinetic profiles without sacrificing efficacy .

Case Study 2: Antiparasitic Screening

A series of derivatives based on this compound were synthesized and screened for antiparasitic activity. The results revealed that certain modifications significantly enhanced potency against malaria parasites, demonstrating the importance of structure-activity relationships in drug design .

Table 1: Biological Activity Profiles

| Compound | Target | IC50 (nM) | Solubility (μM) | Metabolic Stability (CL int μL/min/mg) |

|---|---|---|---|---|

| This compound | CDK8/CDK19 | 23 ± 11 | 94 | 42 |

| Derivative A | Malaria Parasite | 10 | 189 | 58 |

| Derivative B | Malaria Parasite | 0.010 | 102 | 70 |

Table 2: Pharmacokinetic Profiles

| Species | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Bioavailability (%) | Half-life (h) |

|---|---|---|---|---|

| Mouse | 1.87 | 1.08 | 54 | 0.55 |

| Rat | 1.54 | 1.53 | 88 | 0.97 |

| Human Prediction | ~0.88 | ~0.85 | ~70 | ~0.70 |

Eigenschaften

IUPAC Name |

(5-bromo-2-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZZMCLHPCQEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661206 | |

| Record name | (5-Bromo-2-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-63-4 | |

| Record name | (5-Bromo-2-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.